(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a methylpyrazolyl group, a thiazolyl group, and a pyrrolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the pyrazole and thiazole rings might be involved in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of certain derivatives, including the exploration of their biological activity, have been a focal point. For example, studies have synthesized and characterized compounds for their antibacterial properties, indicating the potential for developing new antimicrobial agents (Uma et al., 2017). Similarly, the structural characterization of related compounds has provided insights into their chemical properties and interactions (Böck et al., 2021).
Biological Activities
- Research has also focused on the biological activities of such compounds, including antitumor, antifungal, and antibacterial activities. The identification of pharmacophore sites within these structures has been crucial in understanding their mechanisms of action and potential therapeutic applications (Titi et al., 2020).
Antimicrobial and Antifungal Effects
- The antimicrobial and antifungal effects of derivatives have been studied extensively, with some compounds showing significant activity against a range of pathogens. This research area holds promise for the development of new treatments for infectious diseases (Jafar, N. N. et al., 2017).
Applications in Material Science
- Beyond biomedical applications, these compounds have found utility in material science, such as the functional modification of polymers through condensation reactions with various amines. This has implications for developing materials with specific properties for medical and other applications (Aly, H. M. et al., 2015).
Heterocyclic Chemistry
- The compound's involvement in the synthesis of heterocyclic systems highlights its importance in organic chemistry. Research into the synthesis of pyrazoles, pyridines, and other heterocycles using related compounds as synthons or intermediates reveals its versatility and utility in creating complex chemical structures (Mahata, P. K. et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-19-11-14(10-18-19)12-20(7-8-22-2)13-15-4-3-6-21(15)16-17-5-9-23-16/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPYJAXIRILNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCOC)CC2=CC=CN2C3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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